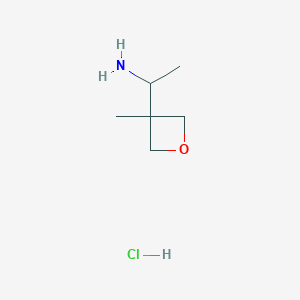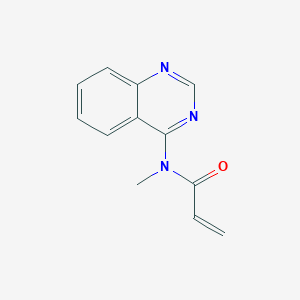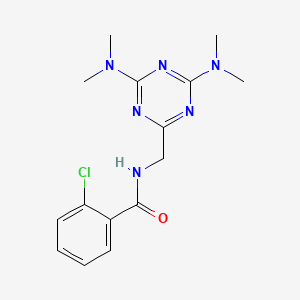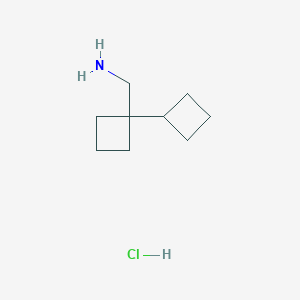
1-(3-Methyloxetan-3-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyloxetan-3-yl)ethanamine;hydrochloride is a chemical compound with the CAS Number: 2551114-57-7 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 1-(3-methyloxetan-3-yl)ethan-1-amine hydrochloride . It is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-5(7)6(2)3-8-4-6;/h5H,3-4,7H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 151.64 .Scientific Research Applications
DNA Interaction and Cytotoxicity
Research on Cu(II) complexes with tridentate ligands, including those structurally related to 1-(3-Methyloxetan-3-yl)ethanamine hydrochloride, has shown significant DNA binding properties and minor structural changes upon interaction. These complexes demonstrate a range of biological activities, including cytotoxic effects on cancer cell lines, suggesting potential applications in cancer research and treatment (Kumar et al., 2012).
Structural Characterization and Reactivity
Studies involving ligands similar to 1-(3-Methyloxetan-3-yl)ethanamine hydrochloride have contributed to the development of chiral, conformationally mobile complexes. These complexes have potential applications in asymmetric synthesis and catalysis, providing insight into the spatial arrangement of ligands and their impact on reactivity (Canary et al., 1998).
Synthetic Methodologies
The compound's potential use in synthetic organic chemistry is highlighted by research on catalytic enantioselective reactions, such as the borane reduction of benzyl oximes. This methodology could be applicable to the synthesis of enantiomerically pure compounds, including pharmaceuticals (Huang et al., 2011).
Material Science Applications
Research on carboborosilazane ceramics, involving reactions between precursors like TSDE and methylamine, demonstrates the potential of 1-(3-Methyloxetan-3-yl)ethanamine hydrochloride in the development of high-demand ceramics. These materials have applications in aerospace, automotive, and electronic industries (Reinhardt & Marian, 2005).
Corrosion Inhibition and Biocide Applications
The multifunctional properties of related compounds, such as their role as biocides and corrosion inhibitors in cooling water systems, suggest that 1-(3-Methyloxetan-3-yl)ethanamine hydrochloride could also find applications in industrial water treatment processes. These compounds offer broad-spectrum activity against microorganisms and protect materials against corrosion, enhancing operational efficiency and lifespan of industrial systems (Walter & Cooke, 1997).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(3-methyloxetan-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6(2)3-8-4-6;/h5H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRALBVBXMVIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(COC1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)
![1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2668012.png)

![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)


![3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668020.png)
![2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2668021.png)
![5-Chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2668022.png)
![3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2668023.png)

![1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2668026.png)